丹参新昆A

概要

説明

Dihydroaeruginoic acid is an organic compound with the chemical formula C10H9NO3S. It is a solid substance that is soluble in some organic solvents and water. This compound is known for its antibacterial, antifungal, and antitumor activities. It is produced by certain strains of Pseudomonas aeruginosa and Pseudomonas fluorescens .

科学的研究の応用

Dihydroaeruginoic acid has a wide range of scientific research applications, including :

Chemistry: It is used as a precursor for the synthesis of analogues and derivatives.

Biology: It serves as a tool to study bacterial iron acquisition and metabolism.

Medicine: Its antibacterial, antifungal, and antitumor properties make it a candidate for drug development.

Industry: It is used in the development of antimicrobial agents for agricultural and industrial applications.

作用機序

ジヒドロエアルギノ酸は、いくつかのメカニズムを通じてその効果を発揮します :

鉄キレート化: それは、鉄キレート剤として働き、鉄に結合し、細菌はこの必須栄養素を奪われます。

酵素の阻害: それは、細菌代謝に関与する主要な酵素を阻害します。

細胞膜の破壊: それは、細菌の細胞膜の完全性を破壊し、細胞死につながります。

分子標的と経路: 主要な分子標的は、鉄依存性酵素とトランスポーターです。 関与する経路は、鉄の取得と代謝に関連しています .

6. 類似の化合物との比較

ジヒドロエアルギノ酸は、ピオケリン、エアルギノ酸、エアルギナルデヒド、エアルギノールなどの Pseudomonas 種によって産生される他のシデロフォアに似ています . それは、その特定の構造とその示す生物活性の範囲においてユニークです。 類似の化合物には次のものがあります。

- ピオケリン

- エアルギノ酸

- エアルギナルデヒド

- エアルギノール

- エアルギン

- ピオニトリン A-D

準備方法

Synthetic Routes and Reaction Conditions: Dihydroaeruginoic acid is synthesized through a thiotemplate mechanism involving salicylate and two molecules of cysteine. The process involves the following steps :

Generation and Activation of Salicylate: Salicylate is generated and activated by a bifunctional salicylate synthase/salicyl-AMP ligase.

Coupling with Cysteine-Derived Thiazoline Ring: The activated salicylate is coupled with a cysteine-derived thiazoline ring by dihydroaeruginoic acid synthetase.

Quality Control: A type II thioesterase ensures the quality of the product.

Increased Cysteine Availability: Serine O-acetyltransferase increases cysteine availability for the reaction.

Industrial Production Methods: Industrial production of dihydroaeruginoic acid typically involves microbial fermentation using Pseudomonas aeruginosa or Pseudomonas fluorescens. The fermentation process is optimized to enhance the yield of the compound .

化学反応の分析

反応の種類: ジヒドロエアルギノ酸は、さまざまな化学反応を起こし、次のような反応が含まれます。

酸化: それは、異なる誘導体を作成するために酸化することができます。

還元: 還元反応は、その官能基を変更することができます。

置換: 置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が使用されます。

生成された主な製品: これらの反応から生成された主な製品には、官能基が変更されたジヒドロエアルギノ酸のさまざまな誘導体が含まれ、これらは異なる生物活性を有することができます .

4. 科学研究への応用

ジヒドロエアルギノ酸は、次のような幅広い科学研究への応用があります :

化学: それは、アナログおよび誘導体の合成のための前駆体として使用されます。

生物学: それは、細菌の鉄取得と代謝を研究するためのツールとして役立ちます。

医学: その抗菌性、抗真菌性、および抗腫瘍特性は、それを創薬の候補にします。

産業: それは、農業および産業用抗菌剤の開発に使用されます。

類似化合物との比較

Dihydroaeruginoic acid is similar to other siderophores produced by Pseudomonas species, such as pyochelin, aeruginoic acid, aeruginaldehyde, and aeruginol . it is unique in its specific structure and the range of biological activities it exhibits. The similar compounds include:

- Pyochelin

- Aeruginoic Acid

- Aeruginaldehyde

- Aeruginol

- Aerugine

- Pyonitrins A-D

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .

生物活性

Danshenxinkun A, a compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered attention for its diverse biological activities. This article explores the biological activity of Danshenxinkun A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Danshenxinkun A is classified as a phenolic compound with the chemical formula and a molecular weight of 296.32 g/mol. Its structure features multiple hydroxyl groups, contributing to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16O4 |

| Molecular Weight | 296.32 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

1. Cardiovascular Effects

Danshenxinkun A has been studied for its cardioprotective properties. Research indicates that it can improve blood circulation and reduce myocardial ischemia-reperfusion injury. In a study involving rat models, administration of Danshenxinkun A significantly reduced infarct size and improved cardiac function post-ischemia .

2. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of Danshenxinkun A. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and liver cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

3. Neuroprotective Effects

Preliminary evidence suggests that Danshenxinkun A may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been observed to reduce oxidative stress and inflammation in neuronal cells, potentially mitigating cognitive decline .

4. Antioxidant Activity

The antioxidant capacity of Danshenxinkun A has been documented in several studies, where it effectively scavenges free radicals and enhances the body's antioxidant defense mechanisms. This property is crucial in preventing oxidative damage associated with chronic diseases .

The mechanisms underlying the biological activities of Danshenxinkun A are multifaceted:

- Modulation of Signaling Pathways : Danshenxinkun A influences various signaling pathways, including those involved in apoptosis (e.g., caspase activation) and cell proliferation (e.g., MAPK/ERK pathways).

- Antioxidant Defense : By enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), Danshenxinkun A helps combat oxidative stress.

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), contributing to its protective effects against inflammation-related diseases .

Case Studies

Several case studies have documented the clinical applications and efficacy of Danshenxinkun A:

Case Study 1: Cardiovascular Health

A randomized controlled trial involving patients with coronary artery disease demonstrated that treatment with Danshenxinkun A improved angina symptoms and enhanced exercise tolerance compared to placebo .

Case Study 2: Cancer Treatment

In a phase II clinical trial, patients with advanced liver cancer receiving a combination therapy including Danshenxinkun A showed a significant reduction in tumor size and improved overall survival rates compared to standard chemotherapy alone .

特性

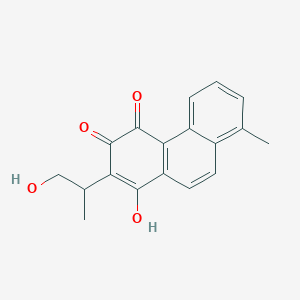

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Danshenxinkun A and where is it found?

A1: Danshenxinkun A is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, a plant commonly known as Danshen and used in traditional Chinese medicine. [, , , , ] It is considered a minor constituent of the plant. [, ]

Q2: What is the molecular formula and weight of Danshenxinkun A?

A2: While a specific molecular weight isn't explicitly mentioned in the provided research, its molecular formula is identified as C20H22O3. [2]

Q3: What are the known biological activities of Danshenxinkun A?

A3: Research suggests that Danshenxinkun A exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This suggests potential antithrombotic properties. []

Q4: Are there any known derivatives or structural analogs of Danshenxinkun A?

A4: Yes, a derivative named oleoyl Danshenxinkun A has been isolated from Salvia miltiorrhiza. [] This finding suggests the possibility of further structural modifications to potentially enhance or modify the compound's activity.

Q5: Has Danshenxinkun A been found in other plants besides Salvia miltiorrhiza?

A5: Yes, Danshenxinkun A has also been isolated from the roots of Salvia przewalskii. [, ] This suggests a potential broader distribution of this compound within the Salvia genus.

Q6: What analytical techniques have been employed to characterize Danshenxinkun A?

A6: The identification and structural elucidation of Danshenxinkun A have primarily relied on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ]

Q7: Is there any research on the stability of Danshenxinkun A under different conditions?

A7: The provided research doesn't offer detailed insights into the stability of Danshenxinkun A under various conditions. Further investigations are needed to determine its stability profile, which is crucial for potential pharmaceutical applications.

Q8: Have there been any studies investigating the pharmacokinetics and pharmacodynamics (PK/PD) of Danshenxinkun A?

A8: The provided research primarily focuses on the isolation, structural characterization, and preliminary biological activity of Danshenxinkun A. More in-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo activity and efficacy.

Q9: Are there any reported in vitro or in vivo studies evaluating the efficacy of Danshenxinkun A?

A9: While the provided research doesn't delve into specific in vitro or in vivo efficacy studies, its selective inhibition of arachidonic acid-induced platelet aggregation in rabbit platelets [] provides a basis for further investigation into its potential therapeutic benefits.

Q10: Has Danshenxinkun A been tested in any clinical trials?

A10: The available research does not mention any clinical trials conducted with Danshenxinkun A. Further research, including preclinical studies and subsequent clinical trials, is necessary to evaluate its safety and efficacy in humans.

Q11: What is the historical context of research on Danshenxinkun A?

A11: The isolation and identification of Danshenxinkun A appear to be relatively recent discoveries in the scientific literature, with the earliest mention dating back to at least the late 20th century. [] This suggests an ongoing area of research with potential for future discoveries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。